Cholecystokinin-9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La cholecystokinine-9 est une hormone peptidique qui joue un rôle crucial dans le système digestif. Il s’agit d’une forme plus courte de la famille des peptides de la cholecystokinine, connue pour stimuler la digestion des graisses et des protéines. La cholecystokinine-9 est produite dans l’intestin grêle et le système nerveux central, où elle fonctionne à la fois comme une hormone et un neurotransmetteur .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La cholecystokinine-9 peut être synthétisée par synthèse peptidique en phase solide (SPPS). Cette méthode implique l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus utilise généralement la chimie Fmoc (9-fluorénylméthyloxycarbonyle) pour la protection temporaire du groupe amino pendant la synthèse. Les conditions de réaction incluent l’utilisation de réactifs de couplage tels que HBTU (O-Benzotriazole-N,N,N’,N’-tétraméthyl-uronium-hexafluoro-phosphate) et DIPEA (N,N-Diisopropyléthylamine) dans un solvant organique tel que le diméthylformamide (DMF).

Méthodes de production industrielle : La production industrielle de la cholecystokinine-9 suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus. La purification est obtenue par chromatographie liquide haute performance (HPLC), et le produit final est caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN).

Analyse Des Réactions Chimiques

Types de réactions : La cholecystokinine-9 subit principalement des réactions de formation et de rupture de liaison peptidique. Elle peut également participer à des réactions d’oxydation et de réduction, en particulier impliquant ses résidus d’acides aminés.

Réactifs et conditions communs :

Oxydation : Le peroxyde d’hydrogène ou l’acide performique peuvent être utilisés pour oxyder les résidus de méthionine.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyéthyl)phosphine (TCEP) peuvent réduire les liaisons disulfures.

Substitution : Les résidus d’acides aminés peuvent être substitués en utilisant des techniques de mutagenèse dirigée.

Produits majeurs : Les produits majeurs de ces réactions sont des peptides modifiés avec des séquences d’acides aminés ou des états d’oxydation modifiés, ce qui peut affecter l’activité biologique de la cholecystokinine-9.

4. Applications de la recherche scientifique

La cholecystokinine-9 a une large gamme d’applications dans la recherche scientifique :

Chimie : Elle est utilisée pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Les chercheurs étudient son rôle dans les processus digestifs et la neurotransmission.

Industrie : Elle est utilisée dans le développement de tests diagnostiques et comme outil de découverte de médicaments.

Applications De Recherche Scientifique

Cholecystokinin-9 has a wide range of applications in scientific research:

Chemistry: It is used to study peptide synthesis and modification techniques.

Biology: Researchers investigate its role in digestive processes and neurotransmission.

Industry: It is used in the development of diagnostic assays and as a tool in drug discovery.

Mécanisme D'action

La cholecystokinine-9 exerce ses effets en se liant aux récepteurs de la cholecystokinine (CCK1 et CCK2) situés à la surface des cellules cibles. Cette liaison active les voies de récepteurs couplés aux protéines G, conduisant à la libération d’ions calcium intracellulaires et à l’activation de diverses cascades de signalisation. Ces voies régulent la sécrétion d’enzymes digestives, la contraction de la vésicule biliaire et les signaux de satiété .

Composés similaires :

Cholecystokinine-8 : Une autre forme plus courte de la cholecystokinine avec des fonctions biologiques similaires.

Gastrine : Une hormone peptidique avec une structure et une fonction similaires, principalement impliquées dans la stimulation de la sécrétion d’acide gastrique.

Céruléine : Un peptide trouvé chez les amphibiens qui imite l’action de la cholecystokinine.

Unicité : La cholecystokinine-9 est unique en raison de sa séquence d’acides aminés spécifique et de son double rôle d’hormone et de neurotransmetteur. Sa longueur plus courte par rapport aux autres peptides de la cholecystokinine permet des études plus ciblées sur ses fonctions et ses interactions spécifiques .

Comparaison Avec Des Composés Similaires

Cholecystokinin-8: Another shorter form of cholecystokinin with similar biological functions.

Gastrin: A peptide hormone with a similar structure and function, primarily involved in stimulating gastric acid secretion.

Caerulein: A peptide found in amphibians that mimics the action of cholecystokinin.

Uniqueness: Cholecystokinin-9 is unique due to its specific amino acid sequence and its dual role as a hormone and neurotransmitter. Its shorter length compared to other cholecystokinin peptides allows for more targeted studies on its specific functions and interactions .

Propriétés

Numéro CAS |

108050-84-6 |

|---|---|

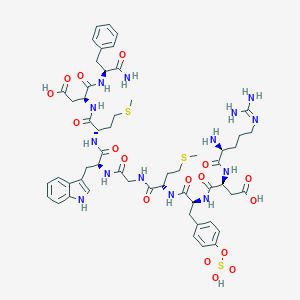

Formule moléculaire |

C55H74N14O17S3 |

Poids moléculaire |

1299.5 g/mol |

Nom IUPAC |

(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C55H74N14O17S3/c1-87-21-18-37(64-51(79)40(24-31-14-16-33(17-15-31)86-89(83,84)85)68-54(82)42(26-45(71)72)67-48(76)35(56)12-8-20-60-55(58)59)49(77)62-29-44(70)63-41(25-32-28-61-36-13-7-6-11-34(32)36)52(80)65-38(19-22-88-2)50(78)69-43(27-46(73)74)53(81)66-39(47(57)75)23-30-9-4-3-5-10-30/h3-7,9-11,13-17,28,35,37-43,61H,8,12,18-27,29,56H2,1-2H3,(H2,57,75)(H,62,77)(H,63,70)(H,64,79)(H,65,80)(H,66,81)(H,67,76)(H,68,82)(H,69,78)(H,71,72)(H,73,74)(H4,58,59,60)(H,83,84,85)/t35-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

Clé InChI |

AOVFOMQIRNOPOR-LVHVEONVSA-N |

SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |

SMILES isomérique |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

SMILES canonique |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |

Séquence |

RDXMGWMDF |

Synonymes |

CCK-9 CCK9 peptide cholecystokinin 9 cholecystokinin-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.